Cas no 85527-86-2 (Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7ba,8a,9b,9aa)]- (9CI))
![Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7ba,8a,9b,9aa)]- (9CI) structure](https://it.kuujia.com/scimg/cas/85527-86-2x500.png)
85527-86-2 structure
Nome del prodotto:Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7ba,8a,9b,9aa)]- (9CI)
Numero CAS:85527-86-2
MF:C33H46O8
MW:570.713551044464
CID:732968
Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7ba,8a,9b,9aa)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7ba,8a,9b,9aa)]- (9CI)
- 12-O-Undecadienoylphorbol-13-acetate
- Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5
- Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7
-
- Inchi: InChI=1S/C33H46O8/c1-7-8-9-10-11-12-13-14-15-26(36)40-29-21(3)32(39)24(27-30(5,6)33(27,29)41-22(4)35)17-23(19-34)18-31(38)25(32)16-20(2)28(31)37/h12-17,21,24-25,27,29,34,38-39H,7-11,18-19H2,1-6H3
- Chiave InChI: DSJJIOIWLRHICX-UHFFFAOYSA-N
- Sorrisi: CCCCCC\C=C\C=C\C(=O)OC1C(C)C2(O)C3C=C(C)C(=O)C3(O)CC(CO)=CC2C2C(C)(C)C12OC(C)=O |c:30,t:19|
Proprietà calcolate
- Massa esatta: 570.319268
- Massa monoisotopica: 570.319268
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 41
- Conta legami ruotabili: 12
- Complessità: 1190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 130
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 687.6°Cat760mmHg
- Punto di infiammabilità: 212.7°C
- Indice di rifrazione: 1.578
Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7ba,8a,9b,9aa)]- (9CI) Letteratura correlata
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
85527-86-2 (Undecadienoicacid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester, [1aR-(1aa,1bb,4ab,7aa,7ba,8a,9b,9aa)]- (9CI)) Prodotti correlati
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 32752-29-7(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 1806850-02-1(Ethyl 3-bromo-2-cyano-6-formylbenzoate)
- 70579-73-6(L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester)
- 54051-19-3(Methyl 3-Sulfanylbutanoate)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
